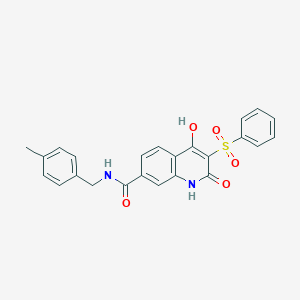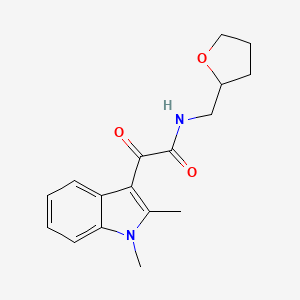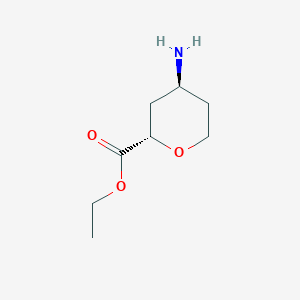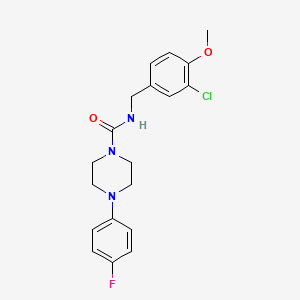
8-(Benzyl(methyl)amino)-7-ethyl-1,3-dimethyl-1H-purin-2,6(3H,7H)-dion
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
This involves detailing the methods and reactions used to synthesize the compound. It often includes the starting materials, reagents, catalysts, and conditions of the reaction .Molecular Structure Analysis
This involves the use of techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry to determine the structure of the compound .Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It includes the reactants, products, and the conditions of the reaction .Physical And Chemical Properties Analysis
This involves studying properties like melting point, boiling point, solubility, and stability. It also includes studying the compound’s chemical reactivity .Wirkmechanismus
Target of Action
Compounds with a purine structure often interact with various enzymes and receptors in the body. For example, they may target kinases, which are enzymes that play key roles in signal transduction pathways .
Mode of Action
Upon binding to their targets, these compounds can inhibit or enhance the activity of the enzymes or receptors, leading to changes in the biochemical processes that these targets are involved in .
Biochemical Pathways
The affected pathways would depend on the specific targets of the compound. For instance, if the compound targets kinases, it could affect pathways related to cell growth and proliferation .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of such compounds can vary widely and would depend on their specific chemical structures. These properties determine the bioavailability of the compound, or how much of the compound reaches its site of action in the body .
Result of Action
The molecular and cellular effects of the compound’s action would depend on the specific biochemical pathways it affects. For example, if it inhibits kinases involved in cell growth, it could potentially slow down the growth of cells .
Action Environment
Environmental factors such as pH, temperature, and the presence of other substances can influence the compound’s action, efficacy, and stability. For instance, certain conditions might enhance or inhibit the compound’s ability to bind to its targets .
Vorteile Und Einschränkungen Für Laborexperimente
8-(benzyl(methyl)amino)-7-ethyl-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione has several advantages for use in lab experiments, including its high purity, stability, and reproducibility. However, there are also some limitations to its use, including its relatively high cost and limited availability. Additionally, the mechanism of action of 8-(benzyl(methyl)amino)-7-ethyl-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione is not fully understood, which may limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for research on 8-(benzyl(methyl)amino)-7-ethyl-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione, including further investigation of its mechanism of action, optimization of its synthesis method, and exploration of its potential therapeutic applications. Additionally, there is a need for more studies on the safety and toxicity of 8-(benzyl(methyl)amino)-7-ethyl-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione, as well as its pharmacokinetics and pharmacodynamics. Overall, 8-(benzyl(methyl)amino)-7-ethyl-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione is a promising compound for scientific research, and further investigation of its properties and applications is warranted.
Synthesemethoden
The synthesis of 8-(benzyl(methyl)amino)-7-ethyl-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione involves a multi-step process starting with the reaction of 2,6-dioxopurine with ethyl acetoacetate to produce 7-ethyl-1,3-dimethyl-2,6-dioxopurine. This compound is then reacted with benzylmethylamine to produce the final product, 8-(benzyl(methyl)amino)-7-ethyl-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione. The synthesis of 8-(benzyl(methyl)amino)-7-ethyl-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione has been optimized to achieve high yields and purity, making it a viable compound for scientific research.
Wissenschaftliche Forschungsanwendungen
Hemmung des Fibroblastenwachstumsfaktorrezeptors (FGFR) zur Krebstherapie
Die abnormale Aktivierung des Signalwegs des Fibroblastenwachstumsfaktorrezeptors (FGFR) ist an verschiedenen Krebsarten beteiligt. Das gezielte Ansprechen auf FGFRs stellt eine attraktive Strategie für die Krebstherapie dar. Forscher haben eine Reihe von 1H-Pyrrolo[2,3-b]pyridin-Derivaten mit potenten Aktivitäten gegen FGFR1, FGFR2 und FGFR3 entwickelt. Unter diesen Derivaten sticht Verbindung 4h hervor, die eine potente FGFR-Hemmwirkung aufweist. Sie hemmt effektiv die Proliferation von Brustkrebszellen, induziert Apoptose und unterdrückt Migration und Invasion. Diese Forschung eröffnet Perspektiven für die Entwicklung von FGFR-gerichteten Therapien .
Antidiabetisches Potenzial
Pyrrolo[2,3-d]pyrimidin-gebundene Hybride wurden auf ihr in-vitro-Antidiabetisches Potenzial untersucht. Während die spezifische Verbindung möglicherweise nicht direkt untersucht wurde, gehört sie zur gleichen Klasse. Diese Hybride versprechen vielversprechend bei der Behandlung von Diabetes, und ihre Wirksamkeit ist mechanistisch durch molekulares Docking und Modellierung korreliert .
Antituberkulöse Aktivität
Obwohl diese Verbindung nicht direkt untersucht wurde, haben verwandte 4-Aminopyrrolo[2,3-d]pyrimidine eine antituberkulöse Aktivität gezeigt. Das Vorhandensein eines Bromatoms scheint diese Aktivität zu begünstigen. Der Austausch eines Chloratoms durch ein Bromatom führte zu einer Verdopplung der antituberkulösen Wirksamkeit .
Materialwissenschaften und organische Elektronik
Organische Halbleiter spielen eine entscheidende Rolle in elektronischen Geräten. Die einzigartige Struktur von 1H-Pyrrolo[2,3-b]pyridin-Derivaten könnte sie zu interessanten Kandidaten für die organische Elektronik machen, wie z. B. organische Feldeffekttransistoren (OFETs) oder Leuchtdioden (OLEDs).
Zusammenfassend lässt sich sagen, dass 1H-Pyrrolo[2,3-b]pyridin vielversprechend in verschiedenen Bereichen ist, von der Krebstherapie bis hin zu den Materialwissenschaften. Seine vielseitigen Eigenschaften machen es zu einem faszinierenden Thema für laufende Forschung und Entwicklung. 🌟
Safety and Hazards
Biochemische Analyse
Biochemical Properties
Similar compounds have been found to interact with various enzymes and proteins . The nature of these interactions often involves binding to active sites or allosteric sites, influencing the activity of the enzymes or proteins .
Cellular Effects
Similar compounds have been found to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . These effects can vary depending on the specific cell type and the concentration of the compound .
Molecular Mechanism
Similar compounds have been found to exert their effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Similar compounds have been found to have varying effects over time, including changes in stability, degradation, and long-term effects on cellular function in in vitro or in vivo studies .
Dosage Effects in Animal Models
Similar compounds have been found to have varying effects at different dosages, including threshold effects and toxic or adverse effects at high doses .
Metabolic Pathways
Similar compounds have been found to be involved in various metabolic pathways, interacting with enzymes or cofactors and influencing metabolic flux or metabolite levels .
Transport and Distribution
Similar compounds have been found to interact with transporters or binding proteins, influencing their localization or accumulation .
Subcellular Localization
Similar compounds have been found to localize to specific compartments or organelles, influenced by targeting signals or post-translational modifications .
Eigenschaften
IUPAC Name |
8-[benzyl(methyl)amino]-7-ethyl-1,3-dimethylpurine-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N5O2/c1-5-22-13-14(20(3)17(24)21(4)15(13)23)18-16(22)19(2)11-12-9-7-6-8-10-12/h6-10H,5,11H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQOCMYOMQHGHGK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(N=C1N(C)CC3=CC=CC=C3)N(C(=O)N(C2=O)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![3-{4-[(Phenylsulfonyl)amino]phenoxy}-2-thiophenecarboxylic acid](/img/structure/B2457081.png)



![N-(1,3-benzodioxol-5-ylmethyl)-6-[1-(2-chlorobenzyl)-2,4-dioxo-1,4-dihydrothieno[3,2-d]pyrimidin-3(2H)-yl]hexanamide](/img/no-structure.png)

![6-(5-Chloro-2-methoxyphenyl)-4,7-dimethyl-2-(2-oxopropyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2457094.png)

![1-[(1-Cyanocyclohexyl)carbamoyl]ethyl 3-phenoxybenzoate](/img/structure/B2457096.png)

![Tert-butyl (3aR,7aS)-5-(5-chloropyrazine-2-carbonyl)-3,3a,4,6,7,7a-hexahydro-2H-pyrrolo[3,2-c]pyridine-1-carboxylate](/img/structure/B2457098.png)

![1-(3,4-dichlorophenyl)-3-(3-methoxyphenyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide](/img/structure/B2457100.png)
![2-(3-(4-methoxybenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-phenylacetamide](/img/structure/B2457102.png)
